molecular formula C8H17NO4S B048909 4-Morpholinobutane-1-sulfonic acid CAS No. 115724-21-5

4-Morpholinobutane-1-sulfonic acid

Cat. No. B048909
M. Wt: 223.29 g/mol
InChI Key: VTOWJTPBPWTSMK-UHFFFAOYSA-N
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Description

Morpholines and their derivatives, including 4-Morpholinobutane-1-sulfonic acid, are a class of organic compounds characterized by their incorporation of the morpholine ring, a six-membered heterocycle containing both nitrogen and oxygen atoms. These compounds are known for their versatility in organic synthesis, serving as catalysts, auxiliaries, and biologically active substances, as well as building blocks for further chemical modifications (Palchikov, 2013).

Synthesis Analysis

The synthesis of morpholine derivatives, including 4-Morpholinobutane-1-sulfonic acid, can be achieved through various routes starting from vicinal amino alcohols, derivatives, oxiranes, and aziridines. These methods highlight the adaptability of morpholine chemistry in creating a wide range of biologically active compounds and serve as a foundation for innovative organic synthesis strategies (Palchikov, 2013).

Scientific Research Applications

  • Biomaterials

    • Sulfonated molecules, including 4-Morpholinobutane-1-sulfonic acid, have found applications in the field of biomaterials .
    • Sulfonation, a chemical modification process introducing sulfonic acid groups, enhances biomaterial properties .
    • This includes applications in hydrogels, scaffolds, and nanoparticles, emphasizing sulfonation’s unique advantages .
    • The impact on cellular responses, including adhesion, proliferation, and differentiation, is also discussed .
    • Sulfonated biomaterials play a role in regenerative medicine, drug delivery, and tissue engineering challenges .
  • Synthesis of Sulfonyl Fluorides

    • Sulfonates, including 4-Morpholinobutane-1-sulfonic acid, can be transformed into highly valuable sulfonyl fluorides .
    • This new protocol features mild reaction conditions using readily available and easy-to-operate reagents .
    • A diverse set of sulfonyl fluorides was prepared, facilitating the enrichment of the sulfonyl fluoride library .
  • Controlled and Directed Drug Delivery

    • Sulfonated molecules have applications in controlled and directed drug delivery to the brain .
    • This offers solutions to challenges posed by the impermeability of the blood–brain barrier .
    • These applications encompass treating traumatic brain damage, with silk biofilms presently undergoing testing in mouse models .
  • Synthesis of Sulfonyl Fluoride-Containing Molecules

    • Sulfonates, including 4-Morpholinobutane-1-sulfonic acid, can be used in the synthesis of sulfonyl fluoride-containing molecules .
    • These molecules have significant biological values .
    • For example, 2-nitro-benzenesulfonyl fluoride (NBSF) was effective at killing Gram-negative bacteria .
    • The hydrochloride salt of (2-aminoethyl)benzenesulfonyl fluoride (AEBSF) is used as a serine protease inhibitor .
    • [18F]4-formylbenzenesulfonyl fluoride ([18F]FBSF) is used as a radio labeling synthon .
  • Preparation of Sulfonic Acid Derivatives Bonded to Inorganic Supports

    • Heterogeneous acid-catalyzed organic transformations can be classified as one of the most important aspects of catalysis mostly due to its ability in recycling .
    • This review deals with general discussion on the preparation of sulfonic acid derivatives immobilized on inorganic supports such as silica, periodic mesoporous silica, magnetic nanoparticles, metal organic frameworks, KIT-6 .
    • In addition, application of these inorganic supports in the acceleration of organic transformation is discussed .
  • Functionalization of Hierarchical Silica Monoliths

    • Surface functionalization of porous materials with sulfonic acid (SO3H) groups is of particular interest in applications involving ion exchange, acidic catalysis and proton conduction .
    • Macro-mesoporous silica monoliths are ideal support structures for these applications, as they combine advection-dominated mass transport in the macropores with short diffusion lengths and a large surface area (available for functionalization) in their mesoporous skeleton .
    • Here, SO3H functionalized sol–gel silica monoliths with bimodal pore systems exhibiting macro- and mesoporosity, were prepared according to a simple, efficient in situ synthesis protocol .

Safety And Hazards

The safety data sheet for 4-Morpholinobutane-1-sulfonic acid indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

4-morpholin-4-ylbutane-1-sulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO4S/c10-14(11,12)8-2-1-3-9-4-6-13-7-5-9/h1-8H2,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTOWJTPBPWTSMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCCCS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50394906
Record name MOBS
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50394906
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Morpholinobutane-1-sulfonic acid

CAS RN

115724-21-5
Record name MOBS
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50394906
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name MOBS
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